
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is a chiral compound with a pyrrole ring substituted at the first position by a 1-methoxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and (S)-1-methoxypropan-2-ol.
Reaction Conditions: The key step involves the alkylation of the pyrrole ring. This can be achieved using a strong base like sodium hydride (NaH) to deprotonate the pyrrole, followed by the addition of (S)-1-methoxypropan-2-yl chloride under anhydrous conditions.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like sodium azide (NaN3) can replace the methoxy group to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), anhydrous conditions
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and substituted pyrrole derivatives.
Applications De Recherche Scientifique
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Methoxypropan-2-yl)-1H-pyrrole: The non-chiral version of the compound.
1-(1-Methoxyethyl)-1H-pyrrole: A similar compound with a different alkyl substituent.
1-(1-Methoxypropyl)-1H-pyrrole: Another similar compound with a different alkyl chain length.
Uniqueness
(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted counterparts. This chirality can be crucial in applications such as drug development, where the enantiomeric form can significantly impact the efficacy and safety of a compound.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-[(2S)-1-methoxypropan-2-yl]pyrrole |
InChI |
InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
VSWHCGUKHPUWGJ-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](COC)N1C=CC=C1 |
SMILES canonique |
CC(COC)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



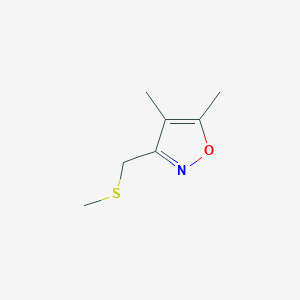
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)

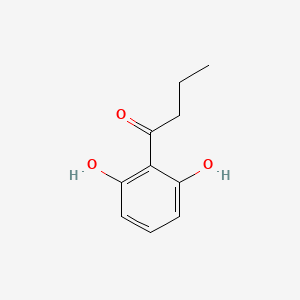


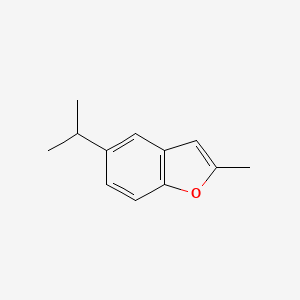

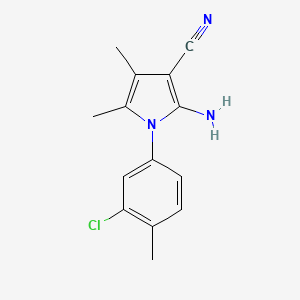
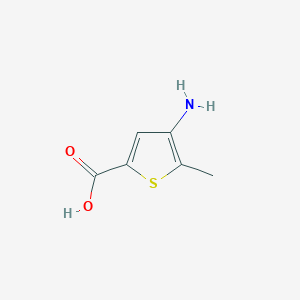

![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)

